molecular formula C4H9NO B1611400 4-Aminobutan-2-one CAS No. 23645-04-7

4-Aminobutan-2-one

Cat. No.: B1611400
CAS No.: 23645-04-7
M. Wt: 87.12 g/mol
InChI Key: SUVYXKDAVYFUMG-UHFFFAOYSA-N
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Description

4-Aminobutan-2-one, also known as 4-amino-2-butanone, is an organic compound with the chemical formula C4H9NO. It is a colorless liquid or white crystalline solid, depending on its state. This compound is soluble in water, alcohol, and ether, making it versatile for various applications . It is commonly used as a chemical reagent, an intermediate in drug synthesis, and in the synthesis of certain fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobutan-2-one is typically synthesized through the amination reaction of 2-butanone. This process involves high temperature and high pressure in the presence of a suitable catalyst . The reaction conditions are crucial to ensure the efficient conversion of 2-butanone to this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade catalysts and reactors designed to handle high temperatures and pressures. Safety measures are paramount due to the toxic and corrosive nature of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Aminobutan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding oxides or other oxidized products.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amino group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Aminobutan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-aminobutan-2-one exerts its effects involves its interaction with various molecular targets. In enzymatic reactions, it can act as a substrate or inhibitor, influencing the activity of specific enzymes. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutan-1-ol: This compound has a similar structure but with a hydroxyl group instead of a ketone group.

    4-Aminobutanal: Similar in structure but with an aldehyde group instead of a ketone group.

    4-Aminobutan-2-ol: This compound has a hydroxyl group at the second carbon position instead of a ketone group.

Uniqueness

4-Aminobutan-2-one is unique due to its specific functional groups, which confer distinct reactivity and properties. Its ketone group allows for specific types of chemical reactions that are not possible with its analogs, such as 4-aminobutan-1-ol or 4-aminobutanal .

Properties

IUPAC Name

4-aminobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(6)2-3-5/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVYXKDAVYFUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574346
Record name 4-Aminobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23645-04-7
Record name 4-Aminobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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